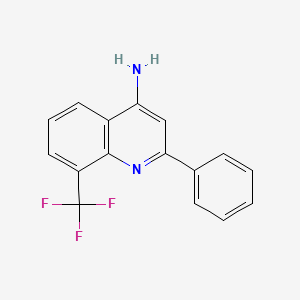

4-Amino-2-phenyl-8-trifluoromethylquinoline

Description

4-Amino-2-phenyl-8-trifluoromethylquinoline is a quinoline derivative characterized by:

- Phenyl substituent at position 2, contributing steric bulk and aromatic interactions.

- Trifluoromethyl group at position 8, which improves metabolic stability and lipophilicity.

The trifluoromethyl group is often introduced using trifluoromethylation reagents or pre-functionalized building blocks [6].

Properties

CAS No. |

1189105-47-2 |

|---|---|

Molecular Formula |

C16H11F3N2 |

Molecular Weight |

288.27 g/mol |

IUPAC Name |

2-phenyl-8-(trifluoromethyl)quinolin-4-amine |

InChI |

InChI=1S/C16H11F3N2/c17-16(18,19)12-8-4-7-11-13(20)9-14(21-15(11)12)10-5-2-1-3-6-10/h1-9H,(H2,20,21) |

InChI Key |

RODCJAYHWLVLAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(F)(F)F)C(=C2)N |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis Starting from Quinoline Derivatives

According to EvitaChem, the synthesis typically begins with a quinoline derivative, followed by introduction of substituents such as the trifluoromethyl group and amino group through reactions like Friedel-Crafts acylation and nucleophilic substitutions. Reaction conditions such as catalysts, solvents, and temperature control are critical to achieving high yields and purity. Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency.

Three-Step Synthesis via Bromination, Cyanation, and Aminolysis

A patented method (CN1810775B) describes a novel and efficient three-step synthesis starting from m-trifluoromethyl fluorobenzene to obtain 4-amino-2-trifluoromethyl benzonitrile, a key intermediate related to the target compound. The process involves:

| Step | Reaction Type | Reagents and Conditions | Product and Yield |

|---|---|---|---|

| 1. | Position-selective bromination | m-Trifluoromethyl fluorobenzene, glacial acetic acid, concentrated sulfuric acid, dibromohydantoin; reflux for 5-7 hours; molar ratio dibromohydantoin:m-trifluoromethyl fluorobenzene = 0.6:1 | 4-fluoro-2-bromo-m-trifluoromethylbenzene |

| 2. | Cyanation (cyano group displacement) | 4-fluoro-2-bromo-m-trifluoromethylbenzene, quinoline, cuprous cyanide; reflux for ~20 hours; cuprous cyanide:substrate molar ratio ~1:1 | 4-fluoro-2-trifluoromethylbenzonitrile |

| 3. | Aminolysis substitution | 4-fluoro-2-trifluoromethylbenzonitrile dissolved in ethanol, liquefied ammonia; heated at 120 °C for 8 hours; molar ratio ammonia:substrate = 1.5:1 | 4-amino-2-trifluoromethylbenzonitrile crude product |

Final purification involves toluene refining to obtain a product with purity >99% and total yield of 73-75%. The process uses commercially available reagents, has a short reaction path, low production cost, and generates fewer harmful emissions.

Metal-Catalyzed Coupling Approaches

Other methods involve metal-catalyzed coupling reactions to form quinolin-2-yl-phenylamine derivatives, which are structurally related to 4-amino-2-phenyl-8-trifluoromethylquinoline. For example, palladium catalysts such as Pd(OAc)2 or Pd2(dba)3 have been used to facilitate amination reactions between halogenated quinoline derivatives and substituted anilines. These methods often include:

- Use of alcohol solvents (methanol, ethanol) or neat aniline derivatives.

- Reaction conditions optimized to minimize impurities and achieve high purity (up to 99.9% after recrystallization).

- Purification by column chromatography or recrystallization from non-polar aprotic solvents like cyclohexane or benzene.

While this method is more applicable to quinolinyl-phenylamine derivatives with different substituents, it provides a framework for synthesizing related compounds such as 4-amino-2-phenyl-8-trifluoromethylquinoline.

Comparative Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-phenyl-8-trifluoromethylquinoline can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroquinoline derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

4-Amino-2-phenyl-8-trifluoromethylquinoline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-phenyl-8-trifluoromethylquinoline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized in Table 1:

| Compound Name | Substituents (Positions) | Molecular Weight | Key Features | Reference |

|---|---|---|---|---|

| 4-Amino-2-phenyl-8-trifluoromethylquinoline | -NH₂ (4), -Ph (2), -CF₃ (8) | 304.3* | High lipophilicity; potential antimalarial activity inferred from analogs | N/A |

| 4-Amino-2-methyl-8-(trifluoromethyl)quinoline | -NH₂ (4), -CH₃ (2), -CF₃ (8) | 226.20 | Reduced steric bulk compared to phenyl; evaluated for kinase inhibition | [4] |

| 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) | -Cl (4), -OCH₃ (3), -NH₂ (4) | Not reported | Dual halogen/methoxy substitution; melting point 223–225°C | [1] |

| 8-Amino-2,6-dimethoxy-5-(3-trifluoromethyl)phenoxy-4-methylquinoline | -OCH₃ (2,6), -CF₃ (5), -CH₃ (4) | Not reported | Antimalarial precursor; synthesized via hydrazine-mediated deprotection | [2] |

| 4-Amino-2-methyl-8-trifluoromethoxyquinoline | -NH₂ (4), -CH₃ (2), -OCF₃ (8) | 242.2 | Trifluoromethoxy group reduces metabolic stability vs. CF₃ | [12] |

*Calculated based on molecular formula C₁₆H₁₂F₃N₂.

Key Observations :

- Position 8 : Trifluoromethyl (-CF₃) enhances electron-withdrawing effects and stability compared to trifluoromethoxy (-OCF₃) [12].

- Position 4: The amino group is conserved across analogs, suggesting its critical role in pharmacological activity (e.g., antimalarial or kinase inhibition) [4], [2].

Biological Activity

4-Amino-2-phenyl-8-trifluoromethylquinoline is a member of the quinoline family, which has garnered attention for its diverse biological activities. This compound's structure, characterized by a trifluoromethyl group and an amino group, suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 4-Amino-2-phenyl-8-trifluoromethylquinoline is C15H12F3N. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

Anticancer Activity

Research has indicated that derivatives of 4-aminoquinoline compounds exhibit significant anticancer properties. In a study involving various 4-aminoquinoline derivatives, including those with similar structures to 4-amino-2-phenyl-8-trifluoromethylquinoline, cytotoxicity was assessed against breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7) and non-cancerous cell lines (184B5 and MCF10A). The findings suggested that these compounds preferentially inhibited the growth of cancer cells while sparing normal cells, indicating a potential for selective anticancer therapies .

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| 4-Amino-2-phenyl-8-trifluoromethylquinoline | MDA-MB231 | TBD | High |

| 4-Amino-2-phenyl-8-trifluoromethylquinoline | MDA-MB468 | TBD | High |

| 4-Amino-2-phenyl-8-trifluoromethylquinoline | MCF7 | TBD | High |

| Control (Non-cancerous) | 184B5 | TBD | Low |

| Control (Non-cancerous) | MCF10A | TBD | Low |

Antiviral Activity

The compound has also been investigated for antiviral properties. In studies focusing on N-Heterocycles as antiviral agents, modifications of quinoline derivatives showed promising activity against various viral targets. Although specific data for 4-amino-2-phenyl-8-trifluoromethylquinoline was not detailed, similar compounds have demonstrated efficacy in inhibiting viral replication pathways, suggesting that this compound may share similar mechanisms .

The mechanism by which 4-amino-2-phenyl-8-trifluoromethylquinoline exerts its biological effects likely involves interaction with specific enzymes or receptors. The amino group may facilitate hydrogen bonding with target proteins, while the trifluoromethyl group could enhance binding affinity through hydrophobic interactions. Detailed studies are needed to elucidate the precise molecular interactions and pathways involved.

Case Studies

- Anticancer Efficacy : A case study involving a series of synthesized quinoline derivatives revealed that certain modifications significantly enhanced their anticancer activity. The study highlighted the importance of structural variations in achieving desired biological effects .

- Antiviral Potential : Another study investigated various quinoline derivatives for their antiviral properties against Dengue virus. Compounds exhibiting structural similarities to 4-amino-2-phenyl-8-trifluoromethylquinoline were noted for their ability to inhibit viral replication effectively .

Q & A

Q. What synthetic strategies are effective for introducing the trifluoromethyl group at the 8-position of 4-amino-2-phenylquinoline derivatives?

Methodological Answer: The trifluoromethyl group can be introduced via halogen exchange or nucleophilic substitution. For example:

- Halogen Exchange : React 4-chloro-8-bromoquinoline derivatives with CuF₂/CF₃I under reflux in DMF to replace bromine with CF₃ .

- Nucleophilic Substitution : Use KF in polar aprotic solvents (e.g., DMSO) at 80–100°C for 12–24 hours, achieving yields up to 60–70% .

Key Consideration : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can the structural integrity of 4-amino-2-phenyl-8-trifluoromethylquinoline be validated?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures to confirm planar quinoline systems and substituent orientations (e.g., dihedral angles between quinoline and phenyl groups) .

- NMR Spectroscopy : Analyze and NMR spectra for characteristic shifts:

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. What assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Antimicrobial Activity : Use microplate dilution assays (MIC determination) against Mycobacterium tuberculosis (e.g., H37Rv strain) at 1–50 µM concentrations .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence-based ATPase assays (IC₅₀ values typically <10 µM for active derivatives) .

- Cytotoxicity : Test on HEK-293 cells using MTT assays to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization for antimycobacterial activity?

Methodological Answer: Systematically modify substituents and evaluate activity:

Key Insight : The CF₃ group at C8 and free amino group at C4 are critical for potency.

Q. How to resolve contradictions in reported enzyme inhibition data?

Methodological Answer:

- Assay Conditions : Ensure consistent pH (7.4), temperature (37°C), and ATP concentrations (1 mM) to minimize variability .

- Compound Purity : Verify purity (>95% via HPLC) to exclude confounding effects from impurities .

- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics (KD values) .

Q. What computational methods predict target engagement for this compound?

Methodological Answer:

Q. How to assess genotoxicity risks associated with DNA adduct formation?

Methodological Answer:

- -Postlabeling : Detect adducts in in vitro models (e.g., human hepatocytes) exposed to 10–100 µM compound .

- LC-MS/MS : Quantify adduct levels (e.g., dG-C8-4-ABP adducts) with a detection limit of 1 adduct per 10⁸ nucleotides .

- Comet Assay : Measure DNA strand breaks in treated cells (≥50% tail intensity indicates significant damage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.